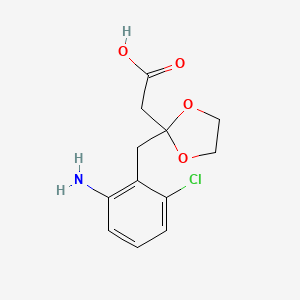
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione: is an organic compound with a complex structure that includes a pyrrole ring, a dimethylamino group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry:
- Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-((4-(Diethylamino)phenyl)amino)-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione
- 3-((4-(Dimethylamino)phenyl)amino)-1-(2-ethoxyethyl)-1H-pyrrole-2,5-dione
Uniqueness:
- The presence of the dimethylamino group provides unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.
- The methoxyethyl group offers solubility advantages and can affect the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H19N3O3/c1-17(2)12-6-4-11(5-7-12)16-13-10-14(19)18(15(13)20)8-9-21-3/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
APVZCGBQXYFIOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14899096.png)
![n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14899098.png)





